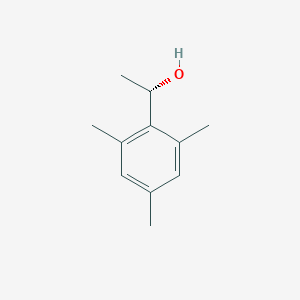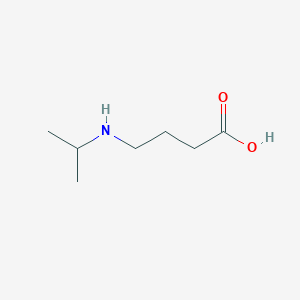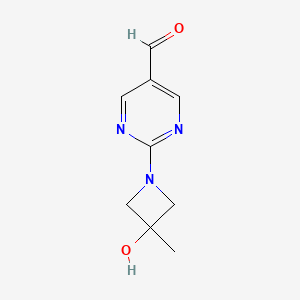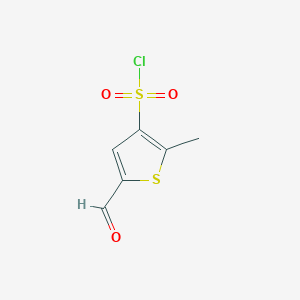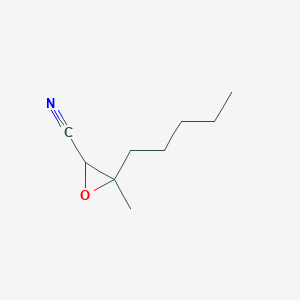
3-Methyl-3-pentyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-pentyloxirane-2-carbonitrile is an organic compound with the molecular formula C9H15NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-pentyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-3-pentanol with cyanogen bromide in the presence of a base to form the desired oxirane ring. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-pentyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under acidic or basic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-pentyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-3-pentyloxirane-2-carbonitrile involves its reactivity due to the strained oxirane ring and the presence of the nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-phenyloxirane-2-carbonitrile: Similar structure but with a phenyl group instead of a pentyl group.
3-Methyl-3-buten-1-ol: Contains a similar oxirane ring but with different substituents
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-3-pentyloxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-3-4-5-6-9(2)8(7-10)11-9/h8H,3-6H2,1-2H3 |
InChI Key |
WFDFXJTUUBRRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
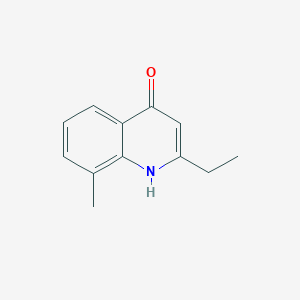
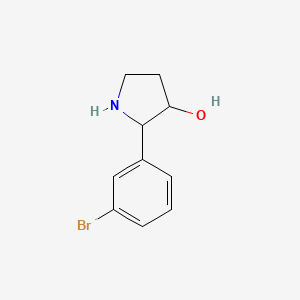
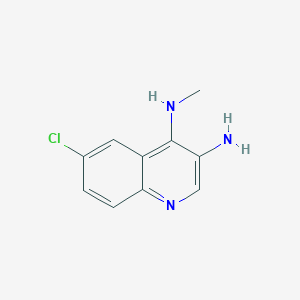
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)

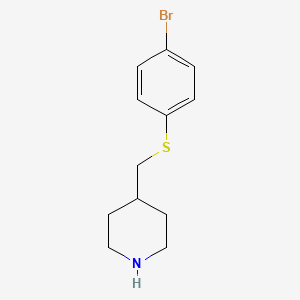
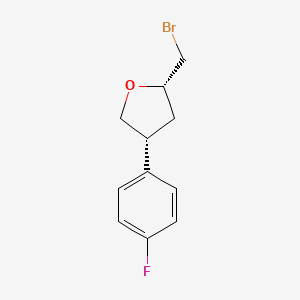
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
